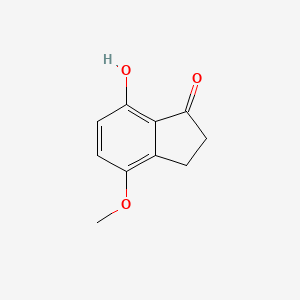

7-Hydroxy-4-methoxy-1-indanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“7-Hydroxy-4-methoxy-1-indanone” is a derivative of 1-indanone . 1-Indanones and their derivatives have been widely used in medicine, agriculture, and natural product synthesis . They have shown potent antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer properties .

Synthesis Analysis

The synthesis of 1-indanones, including “7-Hydroxy-4-methoxy-1-indanone”, has been described in various studies . More than 100 synthetic methods have been performed, utilizing carboxylic acids, esters, diesters, acid chlorides, ketones, alkynes, alcohols, etc., as starting materials . The commonly used reaction in this area is the Nazarov reaction, which employs α,β-unsaturated ketones as substrates and is carried out in the presence of Brønsted or Lewis acids .Molecular Structure Analysis

The molecular formula of “7-Hydroxy-4-methoxy-1-indanone” is C10H10O3 . The structure of 1-indanones, including “7-Hydroxy-4-methoxy-1-indanone”, has been analyzed using electrospray ionization mass spectrometry (ESI-MS) and tandem mass spectrometry (MS/MS) .Chemical Reactions Analysis

The chemical reactions of 1-indanones have been studied extensively . For example, the Nazarov reaction is commonly used, which involves the cyclization of α,β-unsaturated ketones .Aplicaciones Científicas De Investigación

Biocatalysed Oxidation Reaction Studies

7-Hydroxy-4-methoxy-1-indanone can be used in comparative studies to understand the effect of different substituents on benzo-fused ketones’ reaction kinetics. By studying biocatalysed oxidation reactions, researchers can gain insights into how various functional groups influence the reactivity and mechanisms of these compounds .

Synthesis of Oximes

This compound may serve as a precursor in the synthesis of isomeric mixtures of oximes. Oximes are important intermediates in organic synthesis and have applications ranging from agriculture to pharmaceuticals .

Acid-Catalyzed Trimerization

7-Hydroxy-4-methoxy-1-indanone could be utilized in synthesizing complex organic structures such as 10,15-Dihydro-4,9,14-trimethoxy-5H-diindeno[1,2-a;1’,2’-c]fluorene through acid-catalyzed trimerization processes .

Cyclization Reactions

The compound might be involved in cyclization reactions under specific conditions such as ultrasonic or microwave irradiation, leading to the formation of 1-indanone derivatives which are valuable in various chemical syntheses .

Energetic Material Studies

Researchers could explore the energetic effects of methyl- and methoxy-substituted indanones, including 7-Hydroxy-4-methoxy-1-indanone, to understand relationships between crystalline structure, thermodynamic properties, and electronic configuration .

Analytical Reference Material

It may also serve as an analytical reference material for calibrating instruments or validating analytical methods in research settings.

Evitachem ChemicalBook MilliporeSigma MDPI MDPI

Safety and Hazards

Mecanismo De Acción

Target of Action

1-indanone derivatives, which include 7-hydroxy-4-methoxy-1-indanone, have been widely used in medicine, agriculture, and natural product synthesis . They have shown significant biological activity, including antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer properties .

Mode of Action

It is known that 1-indanones can react with various substrates in the presence of brønsted or lewis acids . This reaction, known as the Nazarov reaction, is commonly used in the synthesis of 1-indanones .

Biochemical Pathways

It is known that 1-indanones can be involved in various cyclization reactions to construct fused and spirocyclic frameworks . These reactions can lead to the formation of various carbocyclic and heterocyclic skeletons .

Result of Action

1-indanone derivatives have been found to exhibit potent biological activity, including antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer properties .

Propiedades

IUPAC Name |

7-hydroxy-4-methoxy-2,3-dihydroinden-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-13-9-5-4-8(12)10-6(9)2-3-7(10)11/h4-5,12H,2-3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTDPFEVASSGTHY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2CCC(=O)C2=C(C=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00541089 |

Source

|

| Record name | 7-Hydroxy-4-methoxy-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00541089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

98154-04-2 |

Source

|

| Record name | 7-Hydroxy-4-methoxy-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00541089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(3-Methylphenyl)piperazin-1-yl]butan-1-amine](/img/structure/B1367455.png)

![4-[(4-Methoxyphenyl)methoxy]aniline](/img/structure/B1367457.png)